![molecular formula C14H15NS B13310000 4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
4-[1-(Phenylsulfanyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Phenylsulfanyl)ethyl]aniline is an organic compound with the molecular formula C14H15NS It is a derivative of aniline, where the aniline ring is substituted with a phenylsulfanyl group at the para position and an ethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Phenylsulfanyl)ethyl]aniline typically involves the reaction of aniline with a phenylsulfanyl compound under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1-bromo-2-phenylethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, catalysts such as palladium or ruthenium complexes may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Wissenschaftliche Forschungsanwendungen
4-[1-(Phenylsulfanyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-[1-(Phenylsulfanyl)ethyl]aniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-(Phenylsulfanyl)ethyl]phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzoic acid: Contains a carboxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness
4-[1-(Phenylsulfanyl)ethyl]aniline is unique due to the presence of both the phenylsulfanyl and ethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NS |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
4-(1-phenylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11H,15H2,1H3 |
InChI-Schlüssel |
VKYWQQYOUXGYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


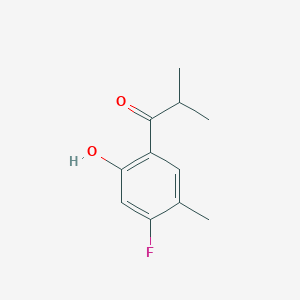

![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
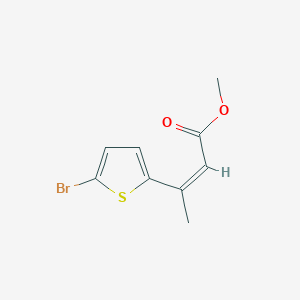
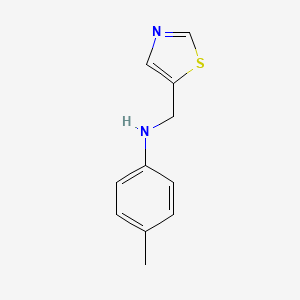

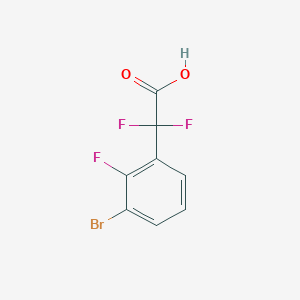
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
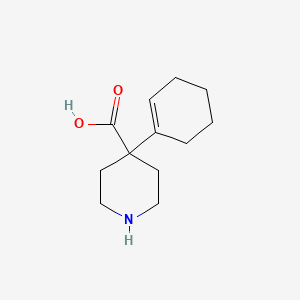
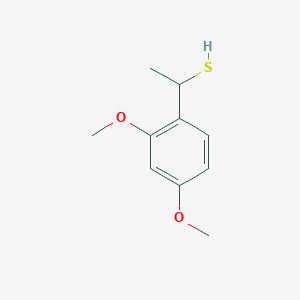
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)

